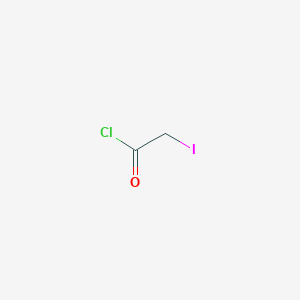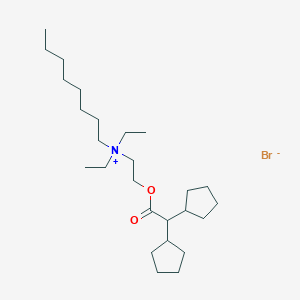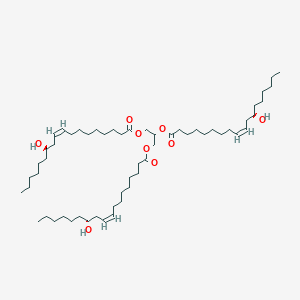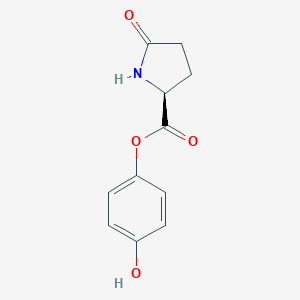
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile (N-BOC-2-AACN) is an important reagent in organic synthesis. It is a versatile building block for the preparation of a variety of compounds, including amines, carboxylic acids, esters, and amides. N-BOC-2-AACN has been used in a wide range of scientific research applications, including the synthesis of peptides, the preparation of derivatives of natural products, and the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
Synthèse peptidique
2-(Boc-amino)acétonitrile : est largement utilisé dans la synthèse de peptides. Le groupe Boc sert de groupe protecteur pour les amines, permettant l'ajout séquentiel d'acides aminés sans réactions secondaires indésirables. Ce composé est particulièrement utile dans la synthèse peptidique en phase solide (SPPS), où il peut être utilisé pour introduire le groupe amino protégé par Boc sur la chaîne peptidique en croissance .
Intermédiaire de synthèse organique
En tant qu'intermédiaire de synthèse organique, N-(tert-Butoxycarbonyl)-2-aminoacétonitrile est utilisé dans la synthèse de divers composés organiques. Son groupe nitrile peut être un précurseur d'acides carboxyliques, d'amides et d'autres dérivés, ce qui en fait un élément de construction polyvalent en chimie synthétique .
Chimie médicinale
En chimie médicinale, 2-(Boc-amino)acétonitrile est utilisé pour créer une variété de molécules bioactives. Son incorporation dans les candidats médicaments peut améliorer les propriétés pharmacocinétiques ou ajouter de nouveaux points d'interaction avec les cibles biologiques, contribuant au développement de nouveaux médicaments .
Catalyse
Ce composé est également utilisé dans les procédés catalytiques. Le groupe Boc peut stabiliser les intermédiaires réactifs, permettant des réactions catalytiques plus efficaces et sélectives. Ceci est particulièrement important dans le développement de nouvelles méthodes catalytiques plus respectueuses de l'environnement et plus rentables .
Science des matériaux
Dans le domaine de la science des matériaux, N-(tert-Butoxycarbonyl)-2-aminoacétonitrile peut être utilisé pour modifier les propriétés de surface des matériaux. Par exemple, il peut être utilisé pour introduire des fonctionnalités amines qui peuvent réagir davantage pour créer des surfaces hydrophiles ou pour fixer des biomolécules pour des applications de biosenseurs .
Chimie environnementale
Enfin, 2-(Boc-amino)acétonitrile a des applications en chimie environnementale. Il peut être utilisé dans la synthèse de composés conçus pour capturer et neutraliser les polluants ou pour créer des matériaux capables de répondre aux stimuli environnementaux .
Safety and Hazards
Mécanisme D'action
Target of Action
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile, also known as 2-(Boc-amino)acetonitrile, is a chemical compound used primarily as a protecting group for amines in organic synthesis . The primary target of this compound is the amine functional group present in various compounds, including natural products, amino acids, and peptides .
Mode of Action
The compound acts by protecting the amine functional group during organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for selective bond formation while minimizing competing reactions with reactive functional groups .
Biochemical Pathways
The compound plays a significant role in organic synthesis, particularly in the synthesis of peptides . By protecting the amine functional group, it allows for the sequential protection and deprotection of the amine functional group, which is crucial in organic synthesis .
Pharmacokinetics
The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis makes it a preferred choice in amino protection .
Result of Action
The result of the compound’s action is the successful protection of the amine functional group, allowing for selective bond formation in organic synthesis . This protection is reversible, and the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the deprotection of the N-Boc group can take place under room temperature conditions for 1–4 hours with yields up to 90% . Additionally, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis can be influenced by the reaction environment .
Propriétés
IUPAC Name |
tert-butyl N-(cyanomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,3)11-6(10)9-5-4-8/h5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZKPZXYDDZDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337999 | |
| Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85363-04-8 | |
| Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






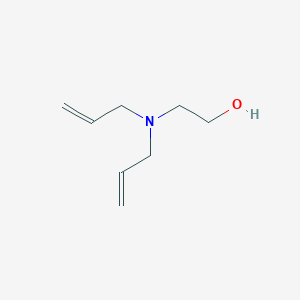
![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)

